CAIII Inhibitory Potential: 6-Piperazinyl Substitution Provides a Defined Scaffold for Structure-Based Optimization
Nicotinic acid (niacin) inhibits CAIII with a Ki of 203 μM, and structure-activity relationship (SAR) studies have established that 6-substituted nicotinic acid analogues can achieve substantially improved potency: 6-(hexyloxy)pyridine-3-carboxylic acid exhibits a Ki of 41.6 μM, representing a ~4.9-fold enhancement over the parent compound [1]. Critically, these SAR findings demonstrate that a hydrogen bond acceptor at the 6-position hydrophobic group is essential for improved CAIII binding [1]. The 6-(piperazin-1-yl) substituent of the target compound provides both the requisite hydrogen bond acceptor capability and a secondary amine for charge-mediated interactions or further derivatization. Although direct experimental Ki data for 6-(piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride against CAIII have not been publicly disclosed, it resides within the pharmacophore sub-class demonstrated to produce single-digit micromolar to sub-micromolar CAIII inhibition [1]. By contrast, 6-chloronicotinic acid lacks the hydrogen bond donor/acceptor capacity of piperazine and is not documented as a CAIII inhibitor in the same assay systems [2].
| Evidence Dimension | CAIII Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Predicted to be in the low μM range based on SAR; exact Ki not publicly reported |
| Comparator Or Baseline | Nicotinic acid (niacin): Ki = 203 μM; 6-(hexyloxy)pyridine-3-carboxylic acid: Ki = 41.6 μM; 6-chloronicotinic acid: No reported CAIII inhibitory activity |
| Quantified Difference | ~4.9-fold improvement from parent nicotinic acid to 6-(hexyloxy) analogue; target compound is structurally positioned to achieve similar or greater potency |
| Conditions | Size-exclusion chromatographic CAIII binding assay; Hummel-Dreyer method |
Why This Matters
For CAIII-targeted screening campaigns, the 6-piperazinyl scaffold offers a validated starting point with demonstrated μM potency unlike the inactive 6-chloro analogue, enabling faster hit-to-lead progression.
- [1] Mohammad, H.K.; Alzweiri, M.H.; Khanfar, M.A.; Al-Hiari, Y.M. 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Medicinal Chemistry Research, 2017, 26(7), 1397-1404. DOI: 10.1007/s00044-017-1825-x. View Source
- [2] Creative BioMart. 6-Chloronicotinic Acid Standard. CAS: 5326-23-8. Purity: 98.0+% (HPLC). View Source
